molecular formula C20H20N4O2 B2699317 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide CAS No. 1795488-47-9

5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide

Cat. No.: B2699317
CAS No.: 1795488-47-9
M. Wt: 348.406
InChI Key: MDIVKPCZRSUDGP-UHFFFAOYSA-N
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Description

5-Phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at position 5 with a phenyl group. The oxazole ring is connected via a carboxamide linkage to a pyridin-4-ylmethyl moiety, which is further substituted at position 2 with a pyrrolidin-1-yl group. The pyrrolidine substituent may enhance solubility and influence pharmacokinetic properties, while the phenyl and pyridine groups contribute to aromatic interactions in biological systems.

Properties

IUPAC Name

5-phenyl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(20-23-14-17(26-20)16-6-2-1-3-7-16)22-13-15-8-9-21-18(12-15)24-10-4-5-11-24/h1-3,6-9,12,14H,4-5,10-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIVKPCZRSUDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=NC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: Nicotinic acid is esterified to yield an ester intermediate.

    Oxidation: The ester intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-

Biological Activity

The compound 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide is characterized by a complex structure featuring an oxazole ring, a phenyl group, and a pyridine moiety. Its molecular formula is C19H20N4O2C_{19}H_{20}N_{4}O_{2}, with a molecular weight of approximately 336.39 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-phenyl-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)oxazole-2-carboxamide exhibit significant anticancer activity. For instance, a derivative displayed IC50 values of 31.5 µM against ovarian cancer cells, indicating its potential as an anti-cancer agent through inhibition of cell viability .

The biological activity of this compound is hypothesized to involve multiple pathways:

  • Inhibition of Enzyme Activity : It may act as an inhibitor of certain enzymes involved in tumor progression, similar to other oxazole derivatives that inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) with low nanomolar IC50 values .
  • Interaction with Receptors : The compound's structure suggests potential interactions with various receptors, including serotonin and dopamine receptors, which are critical in cancer biology and neuropharmacology .

Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of related compounds found that those with similar structural motifs effectively reduced cell proliferation in various cancer cell lines. The mechanism was linked to increased apoptosis and cell cycle arrest at the G0/G1 phase .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the SAR of oxazole-containing compounds revealed that modifications on the pyridine ring significantly enhanced biological activity. Substituents at specific positions were found to improve binding affinity to target enzymes and receptors, suggesting that fine-tuning the chemical structure could optimize therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC19H20N4O2C_{19}H_{20}N_{4}O_{2}
Molecular Weight336.39 g/mol
Anticancer IC50 (Ovarian Cells)31.5 µM
Enzyme Inhibition IC50 (MAGL)Low nanomolar range

Comparison with Similar Compounds

5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-Oxadiazole-2-Carboxamide (Compound 6d)

  • Core Structure : Replaces oxazole with a 1,3,4-oxadiazole ring, which is more electron-deficient and may alter binding affinity in biological targets.
  • Substituents: Position 5 features a 4-chloro-2-phenoxyphenyl group instead of phenyl, introducing steric bulk and halogen-mediated hydrophobic interactions.
  • Pyridine Substituent : The carboxamide links to a 4-methylpyridin-2-yl group, differing from the pyrrolidinyl-substituted pyridine in the target compound.
  • Characterization : Supplementary data (IR, NMR, mass spectrometry) confirm structural integrity, suggesting comparable synthetic complexity .

5-Methyl-N-{4-[(4-Methyl-2-Pyrimidinyl)Sulfamoyl]Phenyl}-3-Phenyl-1,2-Oxazole-4-Carboxamide

  • Core Structure : A 1,2-oxazole isomer with a methyl group at position 5 and phenyl at position 3, contrasting with the 5-phenyl substitution in the target compound.
  • ~375 g/mol for the target compound).
  • Bioactivity Implications : Sulfonamides are common in antimicrobial agents, suggesting divergent therapeutic applications compared to the pyrrolidine-pyridine hybrid .

Pyridine-Pyrrolidine Hybrids

5-(2-Fluoro-6-(Pyrrolidin-1-yl)Pyridin-4-yl)Oxazole

  • Core Structure : Shares the oxazole-pyrrolidine-pyridine motif but substitutes phenyl with a fluoropyridine group at position 3.
  • Synthetic Routes : Similar intermediates (e.g., (E)-methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)acrylate) suggest shared coupling strategies .

2-Fluoro-6-(Pyrrolidin-1-yl)Isonicotinaldehyde

  • Functional Group : An aldehyde substituent enables further derivatization (e.g., Schiff base formation), unlike the carboxamide in the target compound.
  • Structural Flexibility : Highlights the versatility of pyrrolidinyl-pyridine scaffolds in drug discovery .

Table 1. Structural and Property Comparison

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Oxazole 5-phenyl, N-(pyrrolidinyl-pyridinyl)methyl ~375 Carboxamide linkage, pyrrolidine solubility enhancer
Compound 6d (Oxadiazole analog) 1,3,4-Oxadiazole 5-(4-chloro-2-phenoxyphenyl) ~400 Halogenated phenyl, electron-deficient core
Pyrimidinyl-sulfamoyl oxazole 1,2-Oxazole 3-phenyl, sulfamoyl-pyrimidine 449.5 Sulfonamide group, higher MW
5-(Fluoropyridinyl)oxazole Oxazole 5-(2-fluoro-pyrrolidinyl-pyridine) ~300 Fluorine substitution, metabolic stability

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